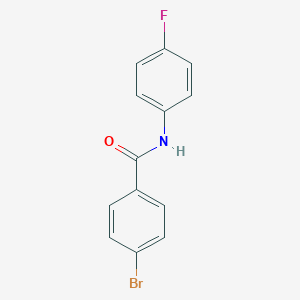
4-bromo-N-(4-fluorophenyl)benzamide
Vue d'ensemble
Description
“4-bromo-N-(4-fluorophenyl)benzamide” is an organic compound with the molecular formula C13H9BrFNO . It has a molecular weight of 294.123 g/mol . The compound is part of the benzamide class of compounds, which are amides of benzoic acid .
Molecular Structure Analysis
The molecular structure of “4-bromo-N-(4-fluorophenyl)benzamide” consists of a benzamide core with a bromine atom attached to one of the carbon atoms and a fluorophenyl group attached to the nitrogen atom of the amide group . The InChI Key for this compound is DBCKBDOQSKIIOA-UHFFFAOYSA-N .Applications De Recherche Scientifique
Antipathogenic Activity : Some derivatives of 4-bromo-N-(4-fluorophenyl)benzamide have been synthesized and tested for antipathogenic activities. Notably, these derivatives demonstrate significant activity against Pseudomonas aeruginosa and Staphylococcus aureus, both known for their ability to grow in biofilms. This indicates potential use in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Metal Complex Formation : Studies have shown that 4-bromo-N-(di-R-carbamothioyl)benzamide ligands can form complexes with Ni(II) and Cu(II). These complexes have been characterized and indicate potential applications in the field of coordination chemistry (Binzet, Külcü, Flörke, & Arslan, 2009).
Dimorphic Behavior in Crystals : The compound 4-fluoro-N-(2-fluorophenyl) benzamide, which is structurally similar to 4-bromo-N-(4-fluorophenyl)benzamide, exhibits dimorphic behavior. This is significant in crystallography and material science, as the different forms have diverse morphologies and properties (Chopra & Row, 2005).
Antimicrobial Evaluation : Novel fluorine-containing derivatives of 4-bromo-N-(4-fluorophenyl)benzamide have been synthesized and evaluated for antimicrobial activity. These studies highlight the role of such compounds in the development of new antimicrobial agents (Desai, Vaghani, & Shihora, 2013).
Radiopharmaceutical Applications : Some derivatives have been used in the synthesis of radio-labeled compounds, which have potential applications in medical imaging and diagnostics (Johnströma, Stone-Elander, & Duelfer, 1994).
Serotonin Receptor Imaging in Alzheimer's Disease : Compounds structurally related to 4-bromo-N-(4-fluorophenyl)benzamide have been used in the development of molecular imaging probes for serotonin receptors, aiding in the study of Alzheimer's disease (Kepe et al., 2006).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-N-(4-fluorophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrFNO/c14-10-3-1-9(2-4-10)13(17)16-12-7-5-11(15)6-8-12/h1-8H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBCKBDOQSKIIOA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-{[2-(butylamino)-2-oxoethyl]amino}-2-oxoethyl)benzamide](/img/structure/B448477.png)
![2-{3-[(3-iodoanilino)carbonyl]phenyl}-N-(3-iodophenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B448479.png)

![Methyl 4-[(2,5-dichloroanilino)carbonyl]-2-[(diphenylacetyl)amino]benzoate](/img/structure/B448483.png)
![2-phenoxy-N-{2-[(2-phenoxybutanoyl)amino]phenyl}butanamide](/img/structure/B448486.png)
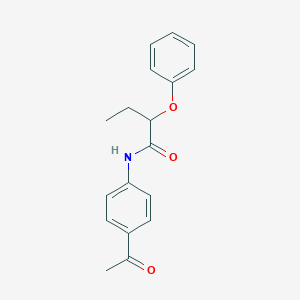
![2-phenoxy-N-{2-[(2-phenoxybutanoyl)amino]ethyl}butanamide](/img/structure/B448488.png)
![4-methyl-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B448489.png)
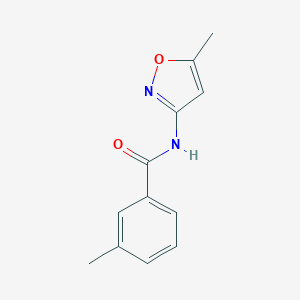
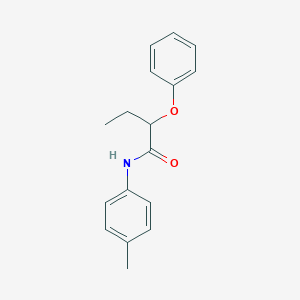
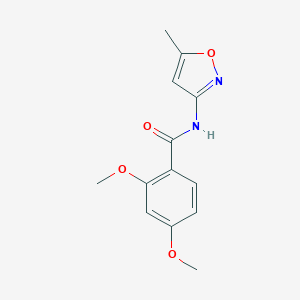
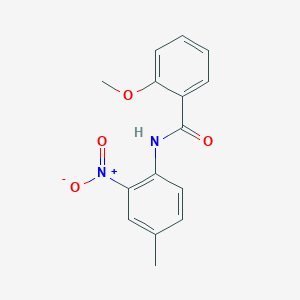
![4-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B448499.png)